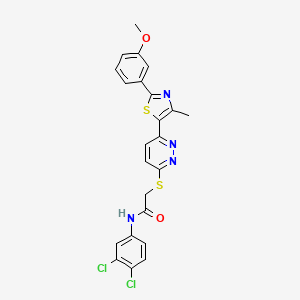
N-(3,4-dichlorophenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3,4-dichlorophenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activity. The structure suggests the presence of multiple aromatic systems, a thiazole ring, a pyridazine ring, and a thioacetamide group, which could contribute to its biological properties.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions were synthesized and evaluated as opioid kappa agonists. These compounds, including those with a 3,4-dichlorophenyl moiety, showed potent biological activity . Although the exact synthesis of the compound is not detailed in the provided papers, the methodologies used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques, including NMR and X-ray diffraction analysis. For example, the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was elucidated, providing insights into the spatial arrangement of the substituents and the overall geometry of the molecule . These techniques are crucial for confirming the identity and purity of synthesized compounds and could be applied to the compound .
Chemical Reactions Analysis
The chemical reactivity of related acetamide derivatives has been explored. For instance, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes resulted in the formation of silaheterocyclic compounds, demonstrating the potential for acetamide derivatives to participate in the formation of heterocycles . This suggests that the compound may also undergo interesting chemical reactions, possibly leading to the formation of new heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For example, the presence of electron-withdrawing groups such as chloro and trifluoromethyl groups can affect the acidity of the amide hydrogen and the overall polarity of the molecule . The substitution pattern on the aromatic rings and the presence of heteroatoms can also impact the solubility, melting point, and stability of the compound. The specific properties of "this compound" would need to be determined experimentally, but insights can be gained from the study of related compounds.
Relevant Case Studies
While the provided papers do not discuss case studies directly related to the compound , they do provide examples of related compounds being evaluated for biological activity. For instance, certain acetamide derivatives have been synthesized and tested for their anticancer properties, with some showing promising cytotoxicity against various human cancer cell lines . These studies highlight the potential therapeutic applications of acetamide derivatives and underscore the importance of synthesizing and evaluating new compounds within this class.
Applications De Recherche Scientifique
Synthesis and Structural Elucidation
- Compounds similar to N-(3,4-dichlorophenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide have been synthesized and investigated for their structural properties using techniques like NMR, LC-MS/MS, and elemental analysis. This type of research is fundamental for understanding the chemical nature and potential applications of these compounds in various fields, including medicinal chemistry (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Anticancer and Antimicrobial Properties
- Several studies have focused on the anticancer and antimicrobial properties of compounds structurally related to this compound. These compounds exhibit significant inhibitory effects against various cancer cell lines and possess antimicrobial activities, suggesting their potential in therapeutic applications (Kumar, Kurmarayuni, Indupalli, Pallapati, & Bollikolla, 2019).
Applications in Material Science
- Research also extends to the applications of these compounds in material science, such as in the synthesis of disperse dyes for polyester fibers. These dyes, derived from thiazole-selenium compounds structurally related to the mentioned chemical, exhibit high efficiency, showcasing their potential use in textile industries (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Development of Novel Pharmaceuticals
- The compound's structural analogs have been studied for their potential as pharmaceuticals. These studies involve synthesizing various derivatives and evaluating their biological activities, including antitumor, anti-lipase, and α-glucosidase inhibition properties. This research is vital for the development of new drugs with improved efficacy and reduced side effects (Bekircan, Ülker, & Menteşe, 2015).
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N4O2S2/c1-13-22(33-23(26-13)14-4-3-5-16(10-14)31-2)19-8-9-21(29-28-19)32-12-20(30)27-15-6-7-17(24)18(25)11-15/h3-11H,12H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHDYLHZPFXCAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(2,3-Dimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2506095.png)
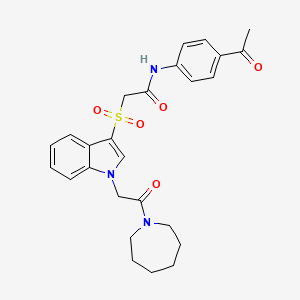
![Methyl 2-(6-benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2506098.png)
![(4-isopropoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2506101.png)
![N-(2,5-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2506103.png)
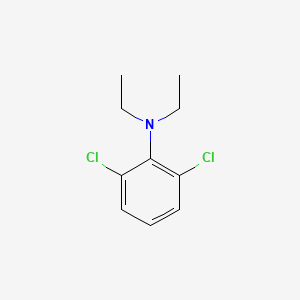
![7-bromo-2-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2506105.png)
![5-cyclopropyl-2-(4-(2,5-dimethylbenzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2506106.png)
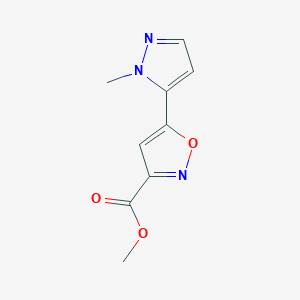
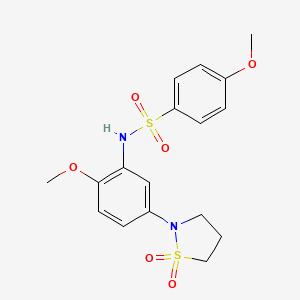
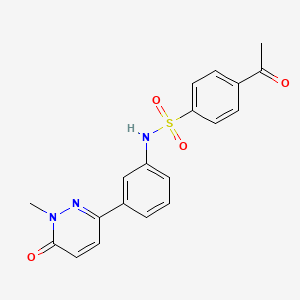

![2-[(Pyridin-4-yl)methyl]phenol](/img/structure/B2506116.png)
![2-Chloro-N-[(1,5-dimethylpyrazol-3-yl)methyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2506117.png)